molecular formula C12H26O3P+ B14680169 Bis(2-ethylbutoxy)(oxo)phosphanium CAS No. 37032-31-8

Bis(2-ethylbutoxy)(oxo)phosphanium

Cat. No.: B14680169
CAS No.: 37032-31-8
M. Wt: 249.31 g/mol
InChI Key: JLRZILDWXCCLOH-UHFFFAOYSA-N
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Description

Bis(2-ethylbutoxy)(oxo)phosphanium is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-ethylbutoxy groups and an oxo group. This structure places it within the broader family of phosphate esters and phosphonium salts. Organophosphorus compounds are widely used in industrial, pharmaceutical, and research settings due to their diverse reactivity and stability profiles .

Properties

CAS No.

37032-31-8

Molecular Formula

C12H26O3P+

Molecular Weight

249.31 g/mol

IUPAC Name

bis(2-ethylbutoxy)-oxophosphanium

InChI

InChI=1S/C12H26O3P/c1-5-11(6-2)9-14-16(13)15-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3/q+1

InChI Key

JLRZILDWXCCLOH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CO[P+](=O)OCC(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethylbutoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 2-ethylbutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:

POCl3+2C6H14O(C6H14O)2PO+2HCl\text{POCl}_3 + 2 \text{C}_6\text{H}_{14}\text{O} \rightarrow \text{(C}_6\text{H}_{14}\text{O})_2\text{PO} + 2 \text{HCl} POCl3​+2C6​H14​O→(C6​H14​O)2​PO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylbutoxy)(oxo)phosphanium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Weight Differences

The molecular structure of Bis(2-ethylbutoxy)(oxo)phosphanium features branched 2-ethylbutoxy (C₆H₁₃O⁻) groups. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-ethylbutoxy (C₆H₁₃O⁻) C₁₃H₂₈O₃P⁺ ~281.3 Branched alkyl chains, oxo group
Dioctadecoxy(oxo)phosphanium Octadecoxy (C₁₈H₃₇O⁻) C₃₆H₇₄O₃P⁺ 585.9 Long linear alkyl chains
Bis(benzyloxy)(oxo)phosphanium Benzyloxy (C₇H₇O⁻) C₁₄H₁₄O₃P⁺ 261.2 Aromatic benzyl groups

Analysis :

  • Branched vs. Linear Alkyl Chains : The 2-ethylbutoxy groups in the target compound introduce steric hindrance compared to linear octadecoxy chains in Dioctadecoxy(oxo)phosphanium (). This reduces crystallinity and may enhance solubility in organic solvents.
  • Aromatic vs.

Physicochemical Properties

Solubility and Stability
Compound Name Solubility in Water Stability in Aqueous Media
This compound Low (inferred) Moderate (alkyl resistance)
Dioctadecoxy(oxo)phosphanium 0.55% (measured) Low (hydrolysis-prone)
Bis(2-n-butoxyethyl)phthalate Insoluble High (stable ester bonds)

Analysis :

  • The target compound’s solubility is likely intermediate between the highly insoluble long-chain Dioctadecoxy(oxo)phosphanium and the moderately soluble aromatic analogs.
  • Stability in water is influenced by substituents; alkyl groups (as in the target compound) offer better hydrolytic resistance compared to aryl groups (e.g., benzyloxy in ) .
Density and Physical State
Compound Name Density (g/mL) Physical State (25°C)
This compound ~1.0–1.1 Liquid or low-m.p. solid
Bis(2-n-butoxyethyl)phthalate 1.06 Liquid

Analysis :

  • The density of the target compound is comparable to Bis(2-n-butoxyethyl)phthalate (), reflecting similar alkyl chain contributions.

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